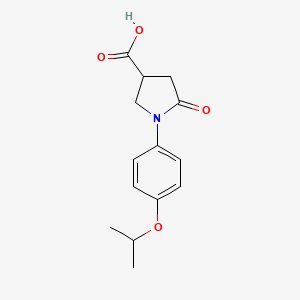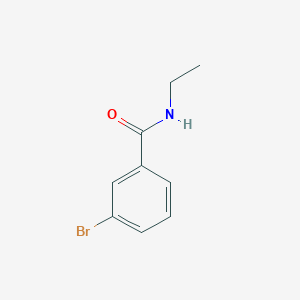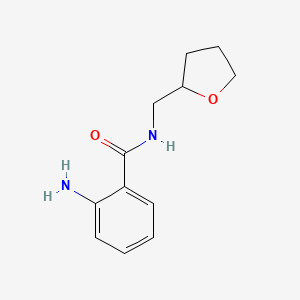
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure for various biologically active compounds. The presence of the isopropoxy substituent on the phenyl ring and the 5-oxo group on the pyrrolidine ring suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents such as chloro, hydroxyl, isopropyl, and others onto the benzene ring . These methods could potentially be adapted for the synthesis of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, and X-ray diffraction analysis is often used to unambiguously assign the structure of synthesized compounds . The presence of substituents on the phenyl ring and modifications on the pyrrolidine ring can significantly influence the molecular conformation and, consequently, the chemical and biological properties of the compound.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite can afford a nitroso group-containing compound, and its interaction with phenyldiazonium chlorides can yield azo dyes . These reactions indicate that the 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid could also participate in similar reactions, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the antioxidant activity of certain pyrrolidine derivatives has been screened, and some compounds have shown higher antioxidant activity than ascorbic acid . Additionally, the antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives has been evaluated, revealing that specific substitutions can lead to compounds with significant antibacterial properties . These findings suggest that the physical and chemical properties of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid would be worth investigating to determine its potential as a biologically active molecule.
科学的研究の応用
Spectroscopic Properties and Quantum Mechanical Study
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid and its derivatives have been studied for their spectroscopic properties using techniques like FT-IR, NMR, and UV. Quantum chemical methods have been employed to analyze properties such as Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This research enhances understanding of the molecular structure and interactions of this compound (Devi, Bishnoi, & Fatma, 2020).
Potential Antibacterial Applications
Derivatives of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid have been synthesized as potential antibacterial drugs. These compounds, especially when bearing pyrrolidine ring and methylamino residues, have shown moderate to good activity against microbes like Staphylococcus aureus and Pseudomonas aeruginosa (Devi et al., 2018).
Role in Synthesis of Anticoagulant Apixaban
This compound serves as an important intermediate in the synthesis of apixaban, an anticoagulant. X-ray powder diffraction data for a related compound have been reported, highlighting its significance in pharmaceutical synthesis (Wang et al., 2017).
Synthesis of Antiallergic Agents
Studies on the synthesis of antiallergic agents have involved derivatives of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. These derivatives exhibited significant antiallergic activity, particularly those with an isopropyl group at certain positions (Nohara et al., 1985).
Antioxidant Activity
Novel derivatives containing substituents like chloro, hydroxyl, and isopropyl have been synthesized and identified as potent antioxidants. Some compounds showed higher antioxidant activity than ascorbic acid, suggesting potential in oxidative stress management (Tumosienė et al., 2019).
Structural Characterization in Medicinal Chemistry
Structural characterization of compounds related to 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has been crucial in medicinal chemistry, particularly in understanding the formation of spiro compounds and their applications in drug synthesis (Laihia et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAKUPPPTKCJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389948 |
Source


|
| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
CAS RN |
351066-81-4 |
Source


|
| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)



![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)




